4,7-Dibromo-2-chlorobenzo[d]thiazole
Overview
Description
4,7-Dibromo-2-chlorobenzo[d]thiazole is a useful research compound. Its molecular formula is C7H2Br2ClNS and its molecular weight is 327.42 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
Thiazole derivatives have been synthesized for their potential antiviral properties, as demonstrated in the study by Zhuo Chen et al. (2010), which explored the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides against tobacco mosaic virus, showcasing the utility of thiazole derivatives in developing antiviral agents Chen et al., 2010.
Corrosion Inhibition
Thiadiazoles have been investigated for their corrosion inhibition properties, particularly in protecting metals from corrosion in acidic environments. Studies like the one conducted by F. Bentiss et al. (2007) on the influence of 1,3,4-thiadiazoles on the corrosion behavior of mild steel in 1 M HCl solution reveal the application of thiadiazole derivatives as effective corrosion inhibitors, offering insights into the protective capabilities of these compounds against metal corrosion Bentiss et al., 2007.
Organic Electronics
Thiazole-based compounds have emerged as valuable components in organic semiconductors. The review by Yuze Lin et al. (2012) on thiazole-based organic semiconductors highlights the application of these compounds in organic field-effect transistors, solar cells, and light-emitting diodes. The electronic properties of thiazole derivatives, such as their electron-accepting capabilities, make them suitable for use in organic electronics, suggesting potential applications for 4,7-Dibromo-2-chlorobenzo[d]thiazole in this field Lin et al., 2012.
Antimicrobial Applications
The structural motifs of thiazole and thiadiazole are known for their antimicrobial efficacy. Research on thiazole derivatives, such as the study by H. B'Bhatt and S. Sharma (2017) on 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives, demonstrates the antimicrobial potential of these compounds against a variety of bacterial and fungal strains. This underlines the potential for this compound derivatives to serve as frameworks for developing new antimicrobial agents B'Bhatt & Sharma, 2017.
Properties
IUPAC Name |
4,7-dibromo-2-chloro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClNS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWNWETWXGSSSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)N=C(S2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646588 | |
Record name | 4,7-Dibromo-2-chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-94-9 | |
Record name | 4,7-Dibromo-2-chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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